molecular formula C15H14ClNO3S2 B2647890 (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone CAS No. 1448045-26-8

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2647890
CAS No.: 1448045-26-8
M. Wt: 355.85
InChI Key: WMIDAZKCYPFEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a synthetic compound of interest in medicinal chemistry and chemical biology research. Its structure incorporates a pyrrolidine core linked to a 4-chlorophenyl sulfonyl group and a thiophene-2-carbonyl moiety. The sulfonyl group is a common pharmacophore found in compounds that interact with various enzyme families and biological targets . The distinct molecular architecture, combining heterocycles like pyrrolidine and thiophene , suggests potential utility in the design and discovery of novel bioactive molecules. Thiophene-based scaffolds are recognized for their diverse biological activities and prevalence in pharmaceutical agents . This reagent is positioned as a valuable chemical building block or intermediate for scientists developing new chemical entities in areas such as kinase inhibition, receptor modulation, and protease inhibition. Researchers can employ this compound in structure-activity relationship (SAR) studies, library synthesis for high-throughput screening, or as a key precursor in multi-step synthetic routes. It is For Research Use Only.

Properties

IUPAC Name

[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S2/c16-11-3-5-12(6-4-11)22(19,20)13-7-8-17(10-13)15(18)14-2-1-9-21-14/h1-6,9,13H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIDAZKCYPFEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine to form the sulfonamide intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycles
  • Pyrrolidine vs. The 4-chlorophenyl sulfonyl group at the 3-position introduces steric bulk and electronic effects . Piperazine Derivatives (e.g., MK37): Piperazine (6-membered, non-aromatic) offers additional hydrogen-bonding sites (two nitrogen atoms). For example, "thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone" (MK37) includes a trifluoromethylphenyl group, enhancing lipophilicity and metabolic stability . Pyrazole Derivatives (e.g., ): Pyrazole (aromatic, 5-membered) in "1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone" enables planar stacking interactions. The hydroxyl and phenyl groups further modulate solubility and bioactivity .
Substituent Effects
  • Sulfonyl vs. Methylsulfanyl :
    • The target compound’s sulfonyl group increases acidity (predicted pKa ≈ similar to sulfonic acids) compared to the methylsulfanyl group in "1-[3-(4-chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbonyl]pyrrolidine" (pKa = -1.34), which is electron-donating and less polar .
  • Chlorophenyl vs. Trifluoromethylphenyl :
    • The 4-chlorophenyl group in the target compound provides moderate electronegativity, while trifluoromethylphenyl (MK37) offers stronger electron-withdrawing effects and enhanced hydrophobic interactions .

Physicochemical Properties

Compound Name Core Structure Key Substituents Predicted pKa Boiling Point (°C) Density (g/cm³) Reference
Target Compound Pyrrolidine 4-Chlorophenyl sulfonyl, Thiophene - - - -
MK37 Piperazine 4-Trifluoromethylphenyl, Thiophene - - -
Compound Pyrrolidine 4-Chlorophenyl methylsulfanyl, Thiophene -1.34 500.2 1.36
Compound Pyrazole 4-Chlorophenyl, Phenyl, Thiophene - - -
  • Solubility : The sulfonyl group in the target compound likely improves aqueous solubility compared to methylsulfanyl analogs .
  • Thermal Stability : Methylsulfanyl derivatives () exhibit high predicted boiling points (~500°C), suggesting thermal robustness .

Biological Activity

The compound (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C13_{13}H12_{12}ClN1_{1}O2_{2}S1_{1}
  • Molecular Weight : 285.76 g/mol
  • IUPAC Name : 3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl(thiophen-2-yl)methanone

This compound features a pyrrolidine ring, a thiophene moiety, and a sulfonyl group attached to a chlorophenyl ring, which suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, thiazole-bearing derivatives have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) analysis reveals that the presence of electron-withdrawing groups, such as halogens, enhances cytotoxic activity against various cancer cell lines.

CompoundIC50_{50} (µM)Cell Line
Compound A1.61 ± 0.92A-431
Compound B1.98 ± 1.22HT29
This compoundTBDTBD

Anticonvulsant Activity

Similar compounds have also been investigated for their anticonvulsant properties. The SAR studies suggest that modifications on the phenyl or pyrrolidine rings can significantly affect anticonvulsant efficacy.

The proposed mechanism of action for compounds similar to this compound includes:

  • Inhibition of Protein Kinases : Compounds may inhibit specific kinases involved in cell cycle regulation.
  • Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for determining the therapeutic potential of this compound. Key parameters include:

  • Absorption : Investigated through in vitro models.
  • Distribution : Predicted based on lipophilicity and molecular weight.
  • Metabolism : Potential pathways include cytochrome P450-mediated oxidation.

Study 1: Antitumor Efficacy

In a recent study, a series of pyrrolidine derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. The study found that modifications to the sulfonamide group significantly enhanced cytotoxicity.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neurotoxicity. Results indicated that these compounds could reduce neuronal cell death by modulating oxidative stress markers.

Q & A

Basic: What synthetic strategies are employed to prepare (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone, and how are intermediates validated?

Answer:
The synthesis typically involves:

  • Sulfonylation : Reacting pyrrolidine derivatives with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl group.
  • Carbonyl coupling : Attaching the thiophen-2-yl methanone moiety via nucleophilic acyl substitution or Friedel-Crafts acylation.
  • Purification : Column chromatography or recrystallization to isolate intermediates.
    Characterization :
  • 1H/13C-NMR and IR spectroscopy to confirm functional groups and connectivity (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, thiophene C-S vibrations).
  • Mass spectrometry (ESI/HRMS) for molecular ion validation .

Basic: How is X-ray crystallography utilized to determine the molecular conformation and solid-state packing of this compound?

Answer:
Methodology :

  • Data collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure solution : Using SHELXTL for phase determination and refinement .
    Key findings :
  • Space group : Monoclinic P21/cP2_1/c (common for similar derivatives).
  • Dihedral angles : Between aromatic rings (e.g., thiophene and chlorophenyl groups at ~17–53°), influencing steric interactions .
  • Intermolecular interactions : Hydrogen bonds (e.g., O–H⋯O) form inversion dimers with R2(12)R_2(12) motifs, stabilizing the crystal lattice .

Advanced: What computational methods are applied to study the electronic and photophysical properties of structurally related methanone derivatives?

Answer:

  • QM/MM and MD simulations : To model temperature-dependent phosphorescence (e.g., in dibenzo[b,d]thiophen-2-yl(4-chlorophenyl)methanone derivatives).
  • Key parameters :
    • Spin-orbit coupling (SOC) for triplet-state transitions.
    • Non-radiative decay pathways influenced by substituents (e.g., sulfonyl groups enhance intersystem crossing) .
      Applications : Predicting emission spectra for optoelectronic materials .

Advanced: How can stereochemical ambiguities in synthesis be resolved, particularly for pyrrolidine derivatives?

Answer:

  • Chiral chromatography : To separate enantiomers.
  • X-ray crystallography : Absolute configuration determination via anomalous dispersion effects.
  • VCD (Vibrational Circular Dichroism) : For solution-state stereochemical analysis.
    Example : Dihedral angles in crystal structures (e.g., β = 91.559° in monoclinic systems) provide conformational insights .

Basic: What analytical challenges arise in characterizing this compound, and how are they addressed?

Answer:
Challenges :

  • Signal overlap in NMR (e.g., pyrrolidine protons adjacent to sulfonyl groups).
  • Purity discrepancies from side reactions (e.g., incomplete sulfonylation).
    Solutions :
  • 2D NMR (HSQC, HMBC) to resolve proton-carbon correlations.
  • HPLC-MS to quantify impurities and validate synthetic routes .

Advanced: How do intermolecular interactions in the solid state influence the compound’s stability and solubility?

Answer:

  • Hydrogen bonding : O–H⋯O bonds (2.7–3.0 Å) enhance thermal stability but reduce solubility in apolar solvents.
  • π-π stacking : Between thiophene and chlorophenyl rings (distance ~3.5 Å) contributes to crystalline rigidity.
    Experimental validation :
  • Thermogravimetric analysis (TGA) : Decomposition temperatures correlate with packing efficiency.
  • Solubility tests : Polar aprotic solvents (e.g., DMSO) disrupt H-bonding networks .

Advanced: What strategies are employed to analyze contradictory biological activity data for pyrazolone-containing analogs?

Answer:

  • Dose-response assays : IC50/EC50 profiling across cell lines (e.g., antitumor activity in MCF-7 vs. HEK293).
  • Molecular docking : Identifying binding interactions with targets (e.g., kinase inhibition).
  • Metabolic stability studies : LC-MS/MS to assess in vitro/in vivo degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.